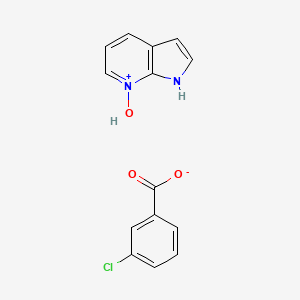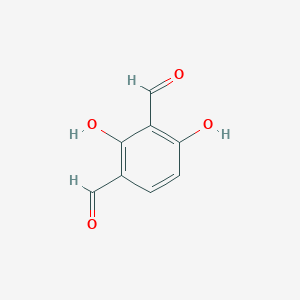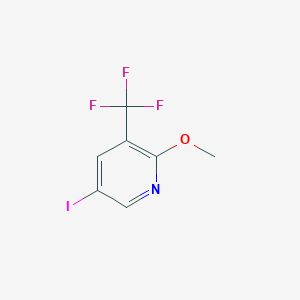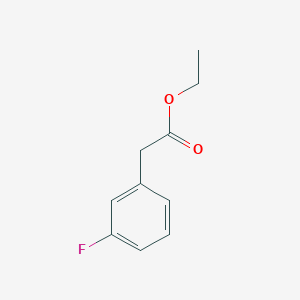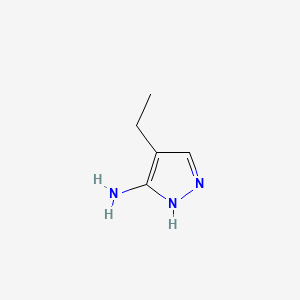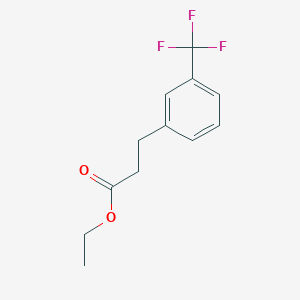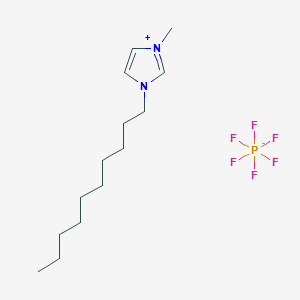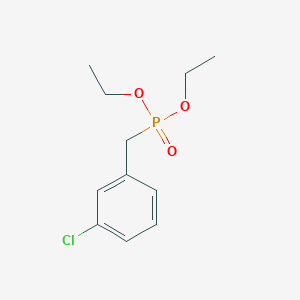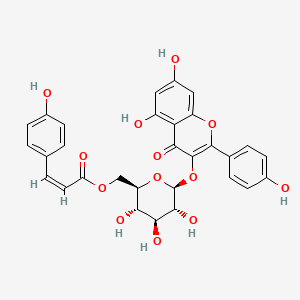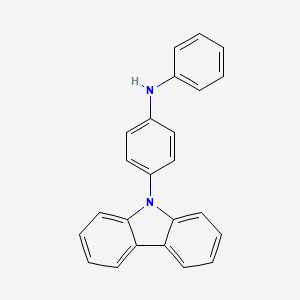
4-(9H-CARBAZOL-9-YL)-N-PHENYLANILINE
Descripción general
Descripción
4-(9H-CARBAZOL-9-YL)-N-PHENYLANILINE is an organic compound that has garnered significant interest in the field of organic electronics. This compound is characterized by the presence of a phenyl group attached to a carbazolyl moiety, which in turn is linked to another phenyl group. The unique structure of this compound imparts it with distinct electronic properties, making it a valuable material in various applications, particularly in organic light-emitting diodes (OLEDs) and other optoelectronic devices .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-(9H-CARBAZOL-9-YL)-N-PHENYLANILINE typically involves the reaction of carbazole with bromobenzene derivatives under palladium-catalyzed conditions. A common method includes the use of Suzuki coupling reactions, where carbazole is first brominated and then coupled with phenylboronic acid in the presence of a palladium catalyst and a base such as potassium carbonate .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling the temperature, reaction time, and the concentration of reagents. The use of continuous flow reactors is also explored to enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions: 4-(9H-CARBAZOL-9-YL)-N-PHENYLANILINE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form carbazole-based quinones.
Reduction: Reduction reactions can convert it into its corresponding amine derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the phenyl rings
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under controlled conditions.
Major Products:
Oxidation: Carbazole-based quinones.
Reduction: Amine derivatives.
Substitution: Halogenated or nitrated phenyl-4-(9-carbazolyl)phenylamine.
Aplicaciones Científicas De Investigación
4-(9H-CARBAZOL-9-YL)-N-PHENYLANILINE has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Explored for its potential in bioimaging and as a fluorescent probe.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Widely used in the production of OLEDs, organic photovoltaics (OPVs), and field-effect transistors (OFETs) due to its excellent hole-transporting properties .
Mecanismo De Acción
The mechanism by which 4-(9H-CARBAZOL-9-YL)-N-PHENYLANILINE exerts its effects is primarily through its electronic properties. The carbazolyl moiety provides a high triplet state energy and excellent hole transport capability, making it an efficient hole-transporting material in OLEDs. The phenyl groups contribute to the stability and rigidity of the molecule, enhancing its performance in optoelectronic devices .
Comparación Con Compuestos Similares
4-(9H-CARBAZOL-9-YL)-N-PHENYLANILINE is compared with other similar compounds such as:
4,4’-Bis(N-carbazolyl)-1,1’-biphenyl (CBP): CBP has a similar structure but with two carbazolyl units, providing higher triplet energy levels.
1,3-Bis(N-carbazolyl)benzene (mCP): mCP has a more symmetric structure, leading to different phase transition properties.
Triphenylamine (TPA): TPA has three phenyl groups attached to an amine, offering different electronic properties
This compound stands out due to its unique combination of phenyl and carbazolyl groups, providing a balance of stability, electronic properties, and versatility in various applications .
Propiedades
IUPAC Name |
4-carbazol-9-yl-N-phenylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18N2/c1-2-8-18(9-3-1)25-19-14-16-20(17-15-19)26-23-12-6-4-10-21(23)22-11-5-7-13-24(22)26/h1-17,25H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTVGVLGMPQMGNB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=CC=C(C=C2)N3C4=CC=CC=C4C5=CC=CC=C53 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90462815 | |
| Record name | phenyl-4-(9-carbazolyl)phenylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90462815 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
858641-06-2 | |
| Record name | phenyl-4-(9-carbazolyl)phenylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90462815 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


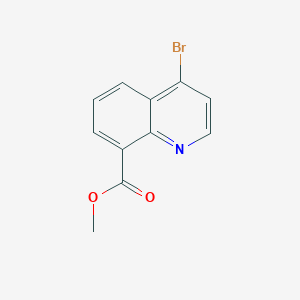
![4-Chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1589023.png)

